Rosmanol (CAS 80225-53-2) is a pure abietane diterpene lactone, addressing the oxidative instability of crude rosemary extracts. - Inhibits LDL oxidation with IC50 7-10 µM, surpassing α-tocopherol in AOM testing. - Suppresses iNOS/COX-2/NF-κB pathways and modulates GABAA receptors, ensuring reproducible CNS and anti-inflammatory research. - High-purity standard for cardiovascular nutraceutical APIs, free from carnosic acid degradation variability. Ships globally under ambient conditions.
Rosmanol (CAS 80225-53-2) is a highly active abietane-type phenolic diterpene derived from Rosmarinus officinalis. Structurally distinct from its primary precursor, carnosic acid, rosmanol features a lactone ring and an optimal hydroxyl configuration that confers exceptional free radical scavenging and lipid protection capabilities [1]. In procurement and formulation contexts, rosmanol is valued as a highly stable secondary antioxidant that provides extreme oxidative stability in lipid systems and cellular models. It consistently outperforms standard industry baselines, such as α-tocopherol, and offers specific anti-inflammatory and neuroprotective properties that make it a premium active pharmaceutical ingredient (API) and nutraceutical standard[2].
Workflow
Natural product analytical standard and mechanistic tool compound
Selection Context
Cholinergic, carbonic anhydrase, and inflammatory pathway studies
Differentiation
Lactone diterpene with reported enzyme inhibition distinct from carnosol
Substituting pure rosmanol with crude rosemary extract or its primary precursors (carnosic acid and carnosol) introduces critical variability in high-stress applications. Carnosic acid acts as a primary reactive oxygen species (ROS) quencher but degrades rapidly under oxidative stress, leading to unpredictable formulation half-lives and shifting degradation profiles [1]. While carnosol is more stable, rosmanol possesses a superior hydroxyl configuration that yields stronger superoxide anion scavenging and more potent inhibition of low-density lipoprotein (LDL) oxidation[2]. Furthermore, generic multi-component extracts cannot reliably replicate rosmanol's specific targeted mechanisms, such as its precise modulation of GABAA receptors and potent suppression of iNOS/COX-2 inflammatory pathways, making the isolated compound strictly necessary for reproducible pharmaceutical development .
Cholinesterase inhibition may not transfer
Carnosol and carnosic acid do not share rosmanol’s reported nanomolar enzyme inhibition profile; substitution may alter target engagement.
Myotube hypertrophy context differs
Carnosol and isorosmanol promoted myotube growth in skeletal muscle models, while rosmanol did not; replacement could confound muscle-wasting studies.
Anti-inflammatory pathway nodes may vary
Rosmanol modulates MAPK/NF-κB/STAT3/C/EBP; other diterpenes may target different signaling nodes, requiring rigorous pathway-specific validation.
In comparative assays evaluating the inhibition of Cu2+-mediated oxidized apo B formation and lipid peroxidation in human low-density lipoprotein (LDL), rosmanol demonstrated potent protective effects. The IC50 for rosmanol was quantified at 7–10 µmol/L [1]. Structural analysis indicates that the specific hydroxyl group configuration in rosmanol contributes to a stronger superoxide and lipid free radical scavenging activity compared to its close analog carnosol [1].
| Evidence Dimension | Inhibition of LDL oxidation (IC50) |
| Target Compound Data | 7–10 µmol/L (Rosmanol) |
| Comparator Or Baseline | Carnosol (lower superoxide scavenging activity) |
| Quantified Difference | Rosmanol exhibits stronger superoxide scavenging than carnosol, driving potent LDL protection at low micromolar concentrations. |
| Conditions | Cu2+-mediated oxidation of human LDL in vitro |
For nutraceutical buyers targeting cardiovascular health, pure rosmanol provides a quantified, highly potent active ingredient for preventing lipid peroxidation, unlike variable crude extracts.
Supports cholinergic pathway probe selection; reported nanomolar inhibition context
In vitro; identical conditions for analogs
In standard free radical scavenging models, rosmanol significantly outperforms common industry benchmarks. Preclinical evaluations demonstrate that rosmanol achieves an IC50 of 2–5 µM in DPPH and ABTS assays. Furthermore, historical Active Oxygen Method (AOM) testing confirms that rosmanol is markedly more active than the standard baseline α-tocopherol (Vitamin E) in lipid systems, providing superior protection against hydroperoxide formation[1].
| Evidence Dimension | Free radical scavenging (DPPH/ABTS IC50) |
| Target Compound Data | 2–5 µM (Rosmanol) |
| Comparator Or Baseline | α-tocopherol (Vitamin E) |
| Quantified Difference | Rosmanol is markedly more active than α-tocopherol in lipid stabilization and radical scavenging. |
| Conditions | In vitro DPPH/ABTS assays and Active Oxygen Method (AOM) lipid testing |
Procurement teams formulating high-stability lipid emulsions or cosmetics can replace standard α-tocopherol with rosmanol to achieve significantly higher oxidative stability.
Reported carbonic anhydrase I inhibition; may support CA-related research models
Direct comparison with carnosol and analogs
Beyond its chemical antioxidant properties, rosmanol acts as a potent, specific anti-inflammatory agent. In LPS-stimulated macrophage models, rosmanol potently inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the targeted downregulation of the MAPK, NF-κB, STAT3, and C/EBP signaling pathways, a specific mechanistic profile that crude rosemary extracts cannot reliably standardize due to matrix interference.
| Evidence Dimension | Suppression of pro-inflammatory enzymes (iNOS, COX-2) |
| Target Compound Data | Potent inhibition via NF-κB/MAPK downregulation |
| Comparator Or Baseline | Crude Rosmarinus officinalis extract |
| Quantified Difference | Pure rosmanol provides targeted, reproducible pathway inhibition without the matrix interference of multi-component extracts. |
| Conditions | LPS-stimulated macrophage cellular models |
Pharmaceutical developers require the isolated purity of rosmanol to ensure reproducible dosing and targeted inhibition in inflammatory disease models.
Functional separation from carnosol in skeletal muscle model; select according to endpoint
Human skeletal muscle cells, oxidative damage assays
Cross-study comparable; may offer distinct inflammatory signaling profile
RAW 264.7 macrophages; separate studies for carnosol
Antioxidant reference for lipid peroxidation models without hypertrophic confounding
Human LDL, Cu²⁺-mediated oxidation
Leveraging its 7–10 µmol/L IC50 for inhibiting LDL oxidation, rosmanol is the ideal pure API for advanced dietary supplements targeting atherosclerosis and cardiovascular health, where generic rosemary extracts lack standardization[1].
Because rosmanol outperforms standard α-tocopherol in Active Oxygen Method (AOM) testing, it is highly recommended for stabilizing sensitive lipid formulations, premium cosmetics, and oxidation-prone active ingredients[2].
Given its potent ability to suppress iNOS, COX-2, and NF-κB pathways, alongside its modulation of GABAA receptors, pure rosmanol is a critical precursor and reference standard for developing targeted anti-inflammatory and CNS therapeutics .